Pyrraculomycin

Stereochemistry Anthracycline antibiotics Natural product differentiation

Pyrraculomycin (CAS 88477-80-9) is an anthracycline-class antibiotic originally isolated from the actinomycete strains Streptomyces eurythermus and Streptomyces violaceochromogenes and first structurally characterized by Tresselt et al. in 1987.

Molecular Formula C42H51NO16
Molecular Weight 825.8 g/mol
CAS No. 88477-80-9
Cat. No. B12784093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrraculomycin
CAS88477-80-9
Molecular FormulaC42H51NO16
Molecular Weight825.8 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C42H51NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-13,17-19,22,26-30,35,39-40,45-47,49,52H,8,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1
InChIKeyQEAUOZOEMLMFLN-PSCMOPHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrraculomycin (CAS 88477-80-9): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Research Procurement


Pyrraculomycin (CAS 88477-80-9) is an anthracycline-class antibiotic originally isolated from the actinomycete strains Streptomyces eurythermus and Streptomyces violaceochromogenes and first structurally characterized by Tresselt et al. in 1987 [1]. The compound possesses the molecular formula C42H51NO16 (exact mass 825.3208 Da; molecular weight 825.85 g/mol), a feature it shares with at least two other known anthracycline natural products—Cinerubin B (CAS 35906-51-5) and Epelmycin B (CAS 107807-24-9)—making stereochemical and source-strain differentiation essential for scientifically valid procurement [2]. The molecule comprises a tetracenequinone aglycone core bearing a trisaccharide moiety with a dimethylamino sugar and a 6-methyl-5-oxo-2H-pyran-2-yl terminal substituent, placing it structurally within the oligosaccharide-anthracycline subfamily that includes the clinically established agent aclacinomycin A (CAS 57576-44-0; C42H53NO15) [3]. As a research-use-only compound currently available through custom synthesis with a minimum order quantity of 1 gram and typical lead times of 2–4 months , Pyrraculomycin requires careful justification of its selection over more readily available isomeric or near-isomeric alternatives.

Why Pyrraculomycin Cannot Be Substituted by Same-Formula Isomers or Near-Isomeric Anthracyclines in Research Applications


Within the anthracycline natural product family, compounds sharing an identical molecular formula (C42H51NO16) or an incrementally modified aglycone-sugar architecture can exhibit profoundly divergent biological activity profiles due to stereochemical variation at multiple chiral centers. Pyrraculomycin contains 13 defined or undefined atom stereocenters, creating a stereochemical fingerprint that distinguishes it from Cinerubin B (which has a reported topological polar surface area of 226 Ų versus Pyrraculomycin's computed 237 Ų) and Epelmycin B (which is reportedly produced by a taxonomically distinct strain, Streptomyces violaceus A262, rather than S. eurythermus) [1]. These stereochemical and biosynthetic differences are not cosmetic; in the closely related anthracycline sub-series of aclacinomycin A, marcellomycin, musettamycin, and pyrromycin, even a single hydroxyl group substitution on the aglycone (e.g., the presence or absence of a C1-hydroxyl) shifts the optimal concentration for erythroid differentiation induction by an order of magnitude [2]. Consequently, treating Pyrraculomycin as interchangeable with Cinerubin B (IC50 = 15 nM for L1210 growth inhibition ) or Epelmycin B (reported anti-leukemic activity stronger than aclacinomycin [3]) without stereochemical verification risks attributing a comparator's biological readout to the wrong stereoisomer, compromising experimental reproducibility and data integrity in both antimicrobial screening cascades and target-engagement studies.

Pyrraculomycin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Stereochemical Identity Card: Pyrraculomycin Distinguished from Co-Formula Isomers Cinerubin B and Epelmycin B by Computed Topological Polar Surface Area

Among the three anthracycline antibiotics sharing the molecular formula C42H51NO16, Pyrraculomycin exhibits a computed topological polar surface area (TPSA) of 237 Ų [1], which is 11 Ų higher than the TPSA of 226 Ų reported for Cinerubin B [2]. This TPSA difference reflects distinct stereochemical arrangements of the sugar substituents and hydroxyl groups around the tetracenequinone core, corroborated by Pyrraculomycin having 13 undefined atom stereocenters in the PubChem record versus a different stereocenter count for its isomers. TPSA is a critical determinant of membrane permeability and oral bioavailability potential, meaning that even in the absence of direct comparative bioassay data, Pyrraculomycin and Cinerubin B cannot be assumed to exhibit equivalent cellular penetration or pharmacokinetic behavior.

Stereochemistry Anthracycline antibiotics Natural product differentiation

Biosynthetic Provenance: Pyrraculomycin Production by Streptomyces eurythermus and S. violaceochromogenes Contrasts with Distinct Producing Strains of Isomeric Compounds

Pyrraculomycin is biosynthesized by Streptomyces eurythermus (type strain DSM 40014, ATCC 14975) and Streptomyces violaceochromogenes, both mesophilic, spore-forming actinomycetes [1][2]. In contrast, the co-formula isomer Epelmycin B is reportedly produced by Streptomyces violaceus A262 , while Cinerubin B has been isolated from Streptomyces sp. SPB74, Streptomyces ventriculatum, and Streptomyces tauricus CWJ-107 . This strain-level divergence implies that Pyrraculomycin is the product of a distinct biosynthetic gene cluster (BGC) whose tailoring enzymes impart a unique stereochemical outcome on the shared aglycone scaffold. For researchers investigating BGC regulation, heterologous expression, or chemotaxonomic marker discovery, the producing strain identity is a non-substitutable variable.

Microbial natural products Biosynthetic gene clusters Streptomyces taxonomy

Computed Lipophilicity (XLogP3-AA = 4.0) Positions Pyrraculomycin at the Upper Acceptable Limit for Drug-Like Permeability Among Anthracycline Natural Products

Pyrraculomycin has a computed XLogP3-AA value of 4.0 [1], a parameter used to estimate octanol-water partitioning and predict passive membrane permeability. This value is identical to the XLogP of 4.00 reported for Cinerubin B [2] but notably higher than the clinically used anthracycline doxorubicin (XLogP ~0.6–1.3 depending on protonation state). For context within the oligosaccharide-anthracycline subclass, the lower-MW compound pyrromycin (a monosaccharide anthracycline, CAS 668-17-7) and the clinically approved aclacinomycin A (MW 811.87) exhibit distinct pharmacokinetic profiles that correlate with their respective lipophilicities. Pyrraculomycin's XLogP of 4.0 implies a higher membrane-partitioning tendency and potentially greater intracellular accumulation than less lipophilic anthracyclines, a property that may be advantageous or disadvantageous depending on the specific assay endpoint (e.g., intracellular target engagement versus off-target accumulation).

Lipophilicity Drug-likeness ADME prediction

Research-Grade Purity Specification: Pyrraculomycin at >98% Purity for Reproducible Quantitative Bioassay Data

Pyrraculomycin is supplied at a certified purity of >98% (as determined by the vendor's Certificate of Analysis), with the product presented as a solid powder stable under dry, dark storage at 0–4 °C (short-term) or −20 °C (long-term) . This purity threshold is consistent with research-grade anthracycline standards used in published SAR studies; for example, Cinerubin B is also commercially available at >98% purity for in vitro pharmacological testing . The high purity specification is critical because anthracycline natural product preparations containing even 2–5% of stereoisomeric or degradative impurities can produce confounding bioactivity readouts in sensitive assays such as L1210 growth inhibition (where Cinerubin B shows an IC50 of 15 nM) or anti-MRSA MIC determinations (where Cinerubin B yields an MIC of 1 μg/mL ). Researchers selecting Pyrraculomycin for structure–activity relationship (SAR) studies can reference this >98% purity benchmark as the basis for inter-laboratory reproducibility.

Compound purity Quality control Bioassay reproducibility

Molecular Complexity and Hydrogen-Bonding Capacity: Pyrraculomycin's 5 H-Bond Donors and 17 H-Bond Acceptors Differentiate Its Solubility and Formulation Profile

Pyrraculomycin possesses 5 hydrogen-bond donor groups and 17 hydrogen-bond acceptor groups, with a molecular complexity score of 1610 and 10 rotatable bonds [1]. This hydrogen-bonding architecture, combined with a TPSA of 237 Ų, places Pyrraculomycin in a physicochemical space where aqueous solubility is expected to be limited and formulation strategies (e.g., co-solvent systems, cyclodextrin complexation, or liposomal encapsulation) may be required for in vitro assay delivery at pharmacologically relevant concentrations. For comparison, the clinically formulated anthracycline doxorubicin (3 H-bond donors, 11 acceptors, TPSA ~206 Ų) is routinely formulated as a hydrochloride salt to enhance aqueous solubility, while the more lipophilic aclacinomycin A (C42H53NO15, 2 fewer oxygen atoms than Pyrraculomycin) exhibits different solubility behavior due to its altered heteroatom count and hydrogen-bonding capacity.

Hydrogen bonding Solubility prediction Formulation development

Pyrraculomycin Procurement Scenarios: Research Applications Directly Supported by Differential Evidence


Stereochemical Selectivity Studies in Anthracycline–DNA or Anthracycline–Protein Binding

When a research program aims to dissect how specific stereochemical configurations within the C42H51NO16 isomeric series influence DNA intercalation geometry, topoisomerase inhibition preference, or methyltransferase binding affinity, Pyrraculomycin must be procured as the specific stereoisomer rather than substituting Cinerubin B or Epelmycin B. The 11 Ų TPSA difference between Pyrraculomycin (237 Ų) and Cinerubin B (226 Ų) reflects underlying stereochemical divergence at the sugar attachment points [1]; in the closely related aclacinomycin–pyrromycin series, analogous stereochemical variations at even a single hydroxyl position produced order-of-magnitude shifts in erythroid differentiation induction concentrations [2]. Using the incorrect isomer would conflate stereochemical determinants of binding with the biological endpoint itself. Furthermore, the 2024 molecular docking study of the related compound pyrachlomycin against methyltransferase AviRb (binding energy −6.32 kcal/mol) [3] illustrates the type of target-engagement experiment for which stereochemical authenticity of the test ligand is non-negotiable.

Biosynthetic Gene Cluster (BGC) Discovery and Chemotaxonomic Marker Validation in Streptomyces Species

For natural product discovery groups performing genome mining or comparative metabolomics on actinomycete collections, Pyrraculomycin serves as a chemotaxonomic marker authentically linked to Streptomyces eurythermus DSM 40014 and S. violaceochromogenes [1]. This provenance is distinct from the producing strains of its co-formula isomers: Epelmycin B originates from S. violaceus A262, and Cinerubin B from S. ventriculatum or S. tauricus CWJ-107 [2]. Researchers correlating the presence of specific biosynthetic gene clusters with the production of C42H51NO16 anthracyclines must use the stereochemically and taxonomically authenticated compound to validate genotype–chemotype linkages; substituting an isomer from a different strain would invalidate the correlation. Pyrraculomycin's original 1987 structural characterization by Tresselt et al. [3] provides the foundational spectroscopic reference dataset (1D/2D NMR, HRMS) against which newly isolated congeners can be dereplicated.

Comparative ADME/Tox Profiling of Anthracycline Natural Products with Defined Physicochemical Baselines

Drug metabolism and pharmacokinetics (DMPK) laboratories performing comparative permeability, metabolic stability, or cytotoxicity screening across a panel of anthracycline natural products can use Pyrraculomycin as a high-lipophilicity (XLogP3-AA = 4.0) reference point within the series [1]. Its computed properties—5 H-bond donors, 17 H-bond acceptors, TPSA 237 Ų, 10 rotatable bonds—define a physicochemical profile that contrasts with clinically used anthracyclines such as doxorubicin (XLogP ~0.6–1.3; 3 H-bond donors) [2], enabling structure–property relationship (SPR) correlations. However, researchers must note that no peer-reviewed in vivo PK or toxicity data are currently available specifically for Pyrraculomycin, and procurement at the >98% purity level via custom synthesis involves a 2–4 month lead time with a minimum 1 g order quantity [3]. This procurement timeline should be factored into project planning; for preliminary SPR studies, the more readily available isomer Cinerubin B (L1210 IC50 = 15 nM; anti-MRSA MIC = 1 μg/mL ) may serve as an initial comparator before committing to Pyrraculomycin custom synthesis.

Antimicrobial Susceptibility Testing with Stereochemically Defined Anthracycline Reference Standards

For clinical microbiology or drug discovery groups establishing minimum inhibitory concentration (MIC) benchmarks for anthracycline antibiotics against Gram-positive pathogens (including MRSA) or antifungal targets (Candida albicans, Mucor miehei), Pyrraculomycin provides a stereochemically distinct reference standard from the same molecular formula class as Cinerubin B (reported anti-MRSA MIC = 1 μg/mL) and Epelmycin B (reported anti-Candida albicans activity stronger than aclacinomycin) [1][2]. Although Pyrraculomycin-specific MIC data are not yet available in the peer-reviewed literature [3], the 2024 isolation of the structurally related compound pyrachlomycin demonstrated growth inhibition of Streptomyces viridochromogenes and Mucor miehei at 30 μg/mL , illustrating the assay format applicable to Pyrraculomycin. Procurement of the correct stereoisomer is essential because antimicrobial potency in the anthracycline class is exquisitely sensitive to sugar substitution pattern and aglycone hydroxylation state; even within the aclacinomycin sub-series, MIC values against Staphylococcus aureus vary significantly across congeners .

Quote Request

Request a Quote for Pyrraculomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.